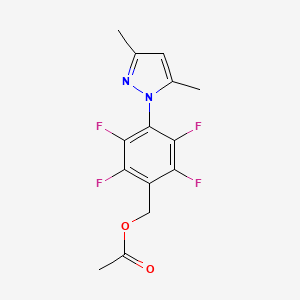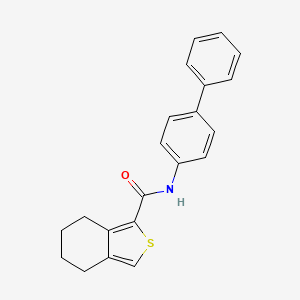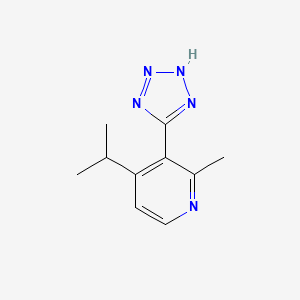
N-(2-呋喃甲基)-3-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-3-phenoxypropanamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. The compound is characterized by the presence of a furylmethyl group and a phenoxypropanamide moiety, which contribute to its unique properties and reactivity.
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-3-phenoxypropanamide and its derivatives involves several steps, starting from commercially available precursors. High yield and purity indicate the efficiency of the synthesis process and the lack of significant side reactions. The chemical structures of the synthesized compounds are typically confirmed through spectroscopic methods such as 1H NMR and mass spectrometry (Loganathan et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure analysis, spectroscopic IR, NMR, and UV-Vis investigations, is crucial for understanding the compound's geometry, vibrational frequencies, and electronic properties. Techniques like X-ray diffraction and DFT calculations offer insights into the optimized molecular structure and the agreement between calculated and experimentally measured values (Demir et al., 2016).
Chemical Reactions and Properties
N-(2-furylmethyl)-3-phenoxypropanamide undergoes various chemical reactions, including alkylation and reactions with electrophiles, to form chemoselectively hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the compound's reactivity towards different reagents and conditions (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-(2-furylmethyl)-3-phenoxypropanamide, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-3-phenoxypropanamide, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications in various fields. Studies have focused on its topoisomerase inhibitory activity, cytotoxicity, and structure-activity relationships to explore its biological and pharmaceutical potential (Kadayat et al., 2015).
科学研究应用
抗诱变活性
- 丁香中的苯丙烷类化合物:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺相关的苯丙烷类化合物已被发现具有抗诱变活性。这些化合物抑制乌斑杆菌中诱变剂诱导的 umu 基因表达。这表明在预防基因突变方面具有潜在作用 (Miyazawa & Hisama, 2003).
缓蚀
- 席夫碱化合物:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺结构相似的含氮席夫碱化合物已被研究作为缓蚀剂。这些化合物在酸性环境中有效保护低碳钢,这表明在缓蚀中具有潜在的工业应用 (Leçe, Emregül, & Atakol, 2008).
放射合成和生物学评估
- 正电子发射断层扫描:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺结构相关的化合物,如 2β-甲氧羰基-3β-(4'-(3-呋喃基)苯基)诺tropane,已被合成用于正电子发射断层扫描 (PET) 成像。探索了它们与人血清素、多巴胺和去甲肾上腺素转运蛋白的结合亲和力,表明了潜在的医学成像应用 (Stehouwer et al., 2005).
应激反应中的酚类化合物
- 植物中的苯丙烷类途径:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺相关的苯丙烷类生物合成途径在植物应激条件下被激活。这导致酚类化合物的积累,这些化合物对于植物抵御环境压力至关重要 (Sharma et al., 2019).
药用应用
- UCM707 作为内源性大麻素转运蛋白抑制剂:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺密切相关的 N-(3-呋喃甲基)二十碳-5,8,11,14-四烯酰胺已被证明是内源性大麻素转运蛋白的有效抑制剂。它可以增强内源性大麻素的作用,表明其在治疗内源性大麻素信号调节的疾病中的潜在应用 (de Lago et al., 2002).
纳滤用于化合物回收
- 食品加工中的纳滤:展示了使用纳滤从压榨液中分离和浓缩酚类化合物的技术。该技术可用于从工业废物流中有效回收有价值的化合物,例如与 N-(2-呋喃甲基)-3-苯氧基丙酰胺相关的化合物 (Conidi, Cassano, & Drioli, 2012).
抗菌活性
- 抗菌特性:与 N-(2-呋喃甲基)-3-苯氧基丙酰胺结构相似的噻二嗪衍生物已显示出对白色念珠菌和须癣毛癣菌的体外抗真菌活性。这表明在开发抗菌剂方面具有潜在的应用 (Coburn, Ho, & Bronstein, 1982).
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFPXMRPSWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
